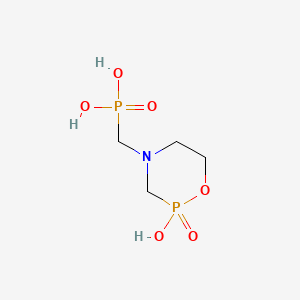

Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- is a chemical compound with the molecular formula C4H11NO6P2 and a molecular weight of 231.08 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group and an oxazaphosphorinane ring. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- typically involves the reaction of phosphonic acid derivatives with oxazaphosphorinane precursors. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to yield different phosphorous-containing products.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine compounds .

Scientific Research Applications

Medicinal Applications

1.1 Bone Targeting and Therapeutics

Phosphonic acids are known for their high affinity for calcium ions, making them suitable for bone-targeting therapies. The compound has been utilized in the development of drugs aimed at treating conditions such as osteoporosis and bone metastases. For instance, derivatives of phosphonic acid have been incorporated into therapeutic agents like alendronate and zoledronic acid, which inhibit bone resorption .

1.2 Prodrugs and Drug Delivery

Phosphonic acid derivatives serve as effective prodrugs due to their ability to enhance bioavailability and stability. Acyloxyalkyl esters of phosphonates have been explored for their improved cell permeability and therapeutic efficacy against infections and tumors. Notably, the pivaloyloxymethyl (POM) prodrug strategy has shown significant success in increasing the oral bioavailability of compounds like Adefovir dipivoxil, which is used in treating Hepatitis B .

Material Science Applications

2.1 Surface Functionalization

The coordination properties of phosphonic acids allow for their use in surface functionalization of various materials. This compound can immobilize organic or organometallic molecules on metal oxide surfaces (e.g., Al₂O₃, TiO₂), which is crucial for applications in catalysis and sensor technology .

2.2 Hybrid Materials Development

Phosphonic acid derivatives have been employed to create hybrid materials that combine organic and inorganic components. These materials have applications in areas such as photovoltaics and catalysis due to their enhanced properties compared to their individual components .

Environmental Applications

3.1 Water Treatment

Phosphonic acids are utilized in water treatment processes due to their ability to act as chelating agents for metal ions. The compound has shown promise in selectively extracting lanthanides from aqueous solutions, which is beneficial for nuclear waste treatment and recovery of valuable metals .

3.2 Corrosion Inhibition

The compound also serves as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing scale formation and corrosion makes it valuable in oil and gas drilling operations as well as in cleaning formulations .

Case Studies

Mechanism of Action

The mechanism of action of phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Phosphoric acid: Similar in structure but lacks the oxazaphosphorinane ring.

Phosphonic acid: Similar in structure but does not contain the oxazaphosphorinane ring.

Bisphosphonates: Contain two phosphonic acid groups and are used in medicine for bone-related conditions.

Uniqueness

Phosphonic acid, ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- is unique due to its combination of a phosphonic acid group and an oxazaphosphorinane ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Biological Activity

Phosphonic acid, specifically the compound ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- , is a notable derivative within the phosphonic acid family. This compound features a unique structure that includes a tetrahydro-oxazaphosphorin ring, contributing to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H12N2O6P with a molecular weight of 231.08 g/mol. The structural characteristics include:

- Phosphorus Atom : Central to its biological activity.

- Functional Groups : Hydroxyl and oxido groups enhance reactivity.

The compound's SMILES representation is P1(=O)(CN(CP(=O)(O)O)CCO1)O, indicating its complex nature that allows for various interactions in biological systems .

Biological Activities

The biological activities of phosphonic acids like this compound are primarily attributed to their ability to interact with key biological pathways and inhibit specific enzymes. Notably, they exhibit:

- Antiviral Properties : Certain phosphonic acid derivatives are known to inhibit viral replication by targeting viral polymerases.

- Antitumor Activity : Some studies suggest that phosphonic acids can induce apoptosis in cancer cells through various mechanisms.

- Antimicrobial Effects : They may possess antibacterial properties by disrupting microbial cell walls or metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Phosphonic acids often inhibit enzymes such as DNA and RNA polymerases, leading to disrupted nucleic acid synthesis.

- Metal Chelation : The ability to form stable complexes with metal ions can influence various biochemical processes .

Case Studies

Several studies have highlighted the biological activity of phosphonic acids:

- Antiviral Activity Study : A study demonstrated that derivatives of phosphonic acid effectively inhibited the replication of HIV by targeting reverse transcriptase .

- Cancer Research : Research published in Cancer Letters indicated that a related phosphonic acid compound induced apoptosis in breast cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy : A comparative study showed that certain phosphonic acids exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications .

Comparative Analysis

To contextualize the unique properties of this compound, a comparison with other phosphonic acids is illustrated in the table below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylphosphonic Acid | Simple Phosphonic Acid | Used in chemical warfare; toxic properties |

| Aminophosphonate | Alkylated Phosphonate | Chelating properties; used in agriculture |

| Vinylphosphonic Acid | Vinyl Derivative | Used in polymer synthesis; reactive double bond |

| Phosphate Esters | Ester Derivative | Commonly used in fertilizers; less toxic than phosphonates |

| ((Tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- | Cyclic Phosphonic Acid | Distinct cyclic structure conferring unique reactivity |

This table underscores the distinctiveness of ((tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl)- , particularly its cyclic structure which enhances its biological activity compared to linear analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this phosphonic acid derivative, and what analytical methods validate its purity and structure?

- Synthesis : Focus on protecting the hydroxyl and oxido groups during phosphorylation. Use intermediates like substituted oxazaphosphorin rings, coupled with methylene groups via nucleophilic substitution. Monitor pH to prevent hydrolysis of the oxazaphosphorin ring.

- Validation :

- NMR : Confirm stereochemistry using 31P NMR (δ ~15–25 ppm for P=O groups) and 1H/13C NMR for ring protons and methylene connectivity .

- HPLC-MS : Assess purity (>98%) and detect hydrolytic byproducts (e.g., free phosphonic acid).

- X-ray crystallography : Resolve ambiguities in ring conformation and hydrogen bonding.

Q. How does the oxazaphosphorin ring influence the compound’s reactivity in biological systems?

- The oxazaphosphorin ring enhances stability against enzymatic degradation compared to simpler phosphonates. Its strained conformation may facilitate interactions with metalloenzymes (e.g., alkaline phosphatases) via chelation of divalent cations (Mg2+, Zn2+) .

- Table 1 : Comparative reactivity of phosphonic acid derivatives

| Derivative Structure | Enzymatic Half-life (h) | Chelation Strength (log K) |

|---|---|---|

| Oxazaphosphorin-based | 12–18 | 8.5–9.2 |

| Linear alkylphosphonate | 2–4 | 5.8–6.7 |

Q. What are the primary pharmacological applications of this compound in current research?

- Investigated as a metalloenzyme inhibitor (e.g., targeting bacterial ureases) and bone-targeting agent due to phosphonate affinity for hydroxyapatite. Preclinical studies highlight its low cytotoxicity (IC50 > 100 µM in HEK293 cells) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound (e.g., unexpected 31P NMR shifts)?

- Scenario : A 31P NMR signal at δ 18 ppm conflicts with literature (δ 22 ppm for analogous structures).

- Methodology :

- Step 1 : Verify solvent effects (D2O vs. CDCl3 shifts signals by 1–3 ppm).

- Step 2 : Check for tautomerism in the oxazaphosphorin ring (equilibrium between hydroxy and oxido forms).

- Step 3 : Use DFT calculations to model electronic environments and predict shifts .

Q. What experimental design optimizes the compound’s stability in aqueous buffers for in vitro assays?

- Challenge : Hydrolysis of the oxazaphosphorin ring at pH > 6.

- Solution :

- Buffer selection : Use Tris-HCl (pH 6.5–7.0) with 1 mM MgCl2 to stabilize the ring via cation chelation.

- Temperature control : Conduct assays at 4°C to reduce hydrolysis rate by 50% (t1/2 increases from 6 h to 12 h).

- Stability monitoring : Track degradation via LC-MS every 2 h .

Q. How to analyze conflicting bioactivity data between enzyme inhibition and cell-based assays?

- Case : The compound inhibits purified urease (IC50 = 5 µM) but shows no activity in H. pylori cultures.

- Resolution :

- Permeability assay : Use Caco-2 monolayers to confirm poor cellular uptake (Papp < 1 × 10−6 cm/s).

- Prodrug strategy : Synthesize ester derivatives (e.g., pivaloyloxymethyl) to enhance membrane permeability .

Q. Methodological Resources

- Nomenclature guidance : Adhere to IUPAC rules for functional replacement prefixes (e.g., "oxido" for =O groups) to avoid ambiguity in derivatives .

- Regulatory data : Cross-reference EPA DSSTox (DTXSID2044399) for toxicity profiles and handling guidelines .

Properties

CAS No. |

32422-02-9 |

|---|---|

Molecular Formula |

C4H11NO6P2 |

Molecular Weight |

231.08 g/mol |

IUPAC Name |

(2-hydroxy-2-oxo-1,4,2λ5-oxazaphosphinan-4-yl)methylphosphonic acid |

InChI |

InChI=1S/C4H11NO6P2/c6-12(7,8)3-5-1-2-11-13(9,10)4-5/h1-4H2,(H,9,10)(H2,6,7,8) |

InChI Key |

BFEMYVYZNSBRML-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(=O)(CN1CP(=O)(O)O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.